molecular formula C7H5O2Na<br>C7H5NaO2<br>C6H5COONa<br>NaC6H5COO<br>C7H5NaO2 B044007 Sodium benzoate CAS No. 532-32-1

Sodium benzoate

Cat. No. B044007
CAS RN: 532-32-1
M. Wt: 144.1 g/mol
InChI Key: WXMKPNITSTVMEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07976737B2

Procedure details

50 mmol benzoic acid is dissolved in 50 mL of methanol. 50 mmol NaOH dissolved in 50 mL water is added slowly to the benzoic acid solution prepared while stirring to obtain sodium benzoate. 50 mmol silver nitrate dissolved in 50 mL water is added to the sodium benzoate solution, and then white precipitate forms fast. The precipitate is silver benzoate formed by exchange of Na+ and Ag+ by ionization tendency, washed to remove unreacted silver nitrate and NaOH with water, filtered and further washed several times to remove unreacted benzoic acid with methanol, and dried at 50° C. to obtain final silver benzoate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+:11]>CO.O>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.